2-bromo-5-methoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide
Description
Properties
IUPAC Name |
2-bromo-5-methoxy-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O3/c1-23-14-2-3-16(18)15(8-14)17(22)20-13-9-19-21(11-13)10-12-4-6-24-7-5-12/h2-3,8-9,11-12H,4-7,10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJNLNNDTAIEHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2=CN(N=C2)CC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Bromination: Introduction of the bromine atom at the 2-position of the benzene ring.
Methoxylation: Introduction of the methoxy group at the 5-position of the benzene ring.
Formation of the Pyrazole Ring: This involves the reaction of appropriate hydrazine derivatives with 1,3-diketones.
Coupling Reaction: The final step involves coupling the pyrazole derivative with the brominated and methoxylated benzene ring under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-methoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-bromo-5-methoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-5-methoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Key Substituents and Moieties:
- Target Compound: 2-Bromo: Electron-withdrawing, may enhance electrophilic reactivity. 5-Methoxy: Electron-donating, increases lipophilicity.
- Analogous Benzamides: Compounds 8–19 (): Feature 2-acylamino and carboxyphenyl groups. Long acyl chains (e.g., tetradecanoyl in Compound 17) correlate with higher PCAF HAT inhibition (79% vs. 68% for anacardic acid) . 5-Bromo-2-Chloro-N-[2-(4-Chlorophenyl)-1,3-Benzoxazol-5-Yl]Benzamide (): Replaces pyrazole with benzoxazole, a planar heterocycle that may enhance π-π stacking but reduce solubility . Compound 155 (): Incorporates quinazolinone and purine moieties, increasing molecular complexity (m/z 455) and likely targeting kinase or nucleic acid interactions .
PCAF HAT Inhibition ():
| Compound | Substituents | Inhibition (%) | Key Structural Influence |
|---|---|---|---|
| Target Compound | 2-Bromo, 5-methoxy, pyrazole-oxane | Not reported | Pyrazole-oxane may hinder binding |
| Compound 8 | 2-Hexanoylamino, 4-carboxyphenyl | 67% | Acyl chain enhances hydrophobicity |
| Compound 17 | 2-Tetradecanoylamino, 3-carboxyphenyl | 79% | Long acyl chain critical for activity |
Q & A
Basic: What synthetic routes are established for 2-bromo-5-methoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide?
The synthesis typically involves:
- Tetrahydropyran ring formation : Hydrogenation of dihydropyran using Raney nickel as a catalyst .
- Pyrazole functionalization : Alkylation of pyrazole with (oxan-4-yl)methyl groups under basic conditions (e.g., K₂CO₃ in DMF) .
- Benzamide coupling : Activation of the carboxylic acid (e.g., 2-bromo-5-methoxybenzoic acid) with coupling agents like EDCI/HOBt, followed by reaction with the pyrazole-4-amine intermediate .
Characterization : IR, ¹H/¹³C NMR for functional group verification; HPLC (>95% purity) and HRMS for molecular weight confirmation .
Advanced: How can reaction conditions be optimized for higher yields in the final coupling step?
- Solvent screening : Compare polar aprotic solvents (DMF, THF) for improved solubility of intermediates.
- Catalyst selection : Test DMAP or pyridine to accelerate coupling efficiency .
- Temperature control : Reflux (e.g., 80°C) vs. room temperature, balancing reaction rate and side-product formation.
- Statistical optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., molar ratios, reaction time) .
Basic: What analytical techniques confirm the compound’s structural integrity?
- X-ray crystallography : Resolve 3D conformation using SHELXL for refinement, particularly addressing challenges like twinning or low-resolution data .
- Spectroscopy : ¹H NMR (δ 7.8–8.2 ppm for aromatic protons), ¹³C NMR (carbonyl signal ~165 ppm) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity; HRMS for exact mass verification .
Advanced: How should researchers address contradictions in reported bioactivity data?
- Compare synthesis protocols : Variations in catalysts (e.g., Raney nickel vs. palladium) or purification methods (column chromatography vs. recrystallization) may impact purity/activity .
- Standardize assays : Use cell lines with consistent passage numbers and controls (e.g., doxorubicin for cytotoxicity benchmarks) .
- Orthogonal validation : Confirm binding affinity via surface plasmon resonance (SPR) if cell-based assays show variability .
Advanced: What methodologies elucidate the compound’s mechanism of action in cancer models?
- Binding studies : Competitive assays with fluorescently labeled ligands (e.g., FITC-conjugated analogs) to quantify receptor affinity .
- Molecular docking : Use AutoDock Vina to predict interactions with targets like androgen receptors or kinases, guided by SAR data from analogs .
- Pathway analysis : RNA-seq or phosphoproteomics to identify downstream effects (e.g., apoptosis induction via caspase-3 activation) .
Basic: How can researchers ensure purity during multi-step synthesis?
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) for intermediates; recrystallization (ethanol/water) for final product .
- In-process monitoring : TLC (Rf tracking) and mid-reaction HPLC to detect side-products early .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
- Analog synthesis : Modify substituents (e.g., replace bromo with chloro, vary methoxy position) and test in bioassays .
- Computational modeling : Quantum mechanical calculations (e.g., DFT) to correlate electronic properties (HOMO/LUMO) with activity .
- Selectivity profiling : Screen against panels of receptors/enzymes (e.g., KinomeScan) to identify off-target effects .
Basic: What are common impurities in the synthesis, and how are they mitigated?
- Byproducts : Unreacted pyrazole intermediates or over-alkylated species.
- Mitigation : Optimize stoichiometry (amine:acid = 1:1.2), use scavenger resins, or employ gradient HPLC purification .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
- SHELX refinement : Use SHELXL to model disorder in the oxan-4-ylmethyl group or pyrazole ring .
- Twinned data correction : Apply SHELXD for initial phase solutions in cases of pseudo-merohedral twinning .
Advanced: What strategies improve solubility for in vivo studies?
- Prodrug design : Introduce phosphate esters at the methoxy group for enhanced aqueous solubility .
- Formulation : Use co-solvents (e.g., PEG-400) or nanoemulsions to stabilize the compound in physiological buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
